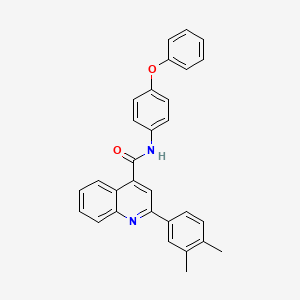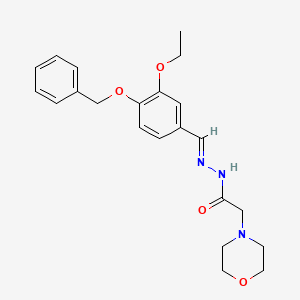![molecular formula C29H32N4S B11664096 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)
4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(2E)-2-[1-(bifenil-4-il)etilidene]hidrazinil}-6-(2-metilbutan-2-il)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina es un complejo compuesto orgánico que pertenece a la clase de benzotieno pirimidinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{(2E)-2-[1-(bifenil-4-il)etilidene]hidrazinil}-6-(2-metilbutan-2-il)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina generalmente involucra reacciones orgánicas de múltiples pasos. Los pasos clave pueden incluir:
- Formación del intermedio de bifenil-4-il etilidene hidrazina.
- Ciclización con un precursor de benzotieno[2,3-d]pirimidina.
- Introducción del grupo 2-metilbutan-2-il en condiciones específicas.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el grupo hidrazinil u otros grupos funcionales.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en el anillo de benzotieno pirimidina o en la porción de bifenilo.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Pueden incluir varios derivados sustituidos o modificados del compuesto original.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede utilizarse como catalizador o ligando en diversas reacciones químicas.
Ciencia de materiales:
Biología
Inhibición enzimática: Posible uso como inhibidor de enzimas específicas.
Señalización celular: Puede desempeñar un papel en la modulación de las vías de señalización celular.
Medicina
Desarrollo de fármacos:
Diagnósticos: Uso en ensayos de diagnóstico e imagen.
Industria
Agricultura: Posible uso como pesticida o herbicida.
Productos farmacéuticos: Aplicaciones en la formulación de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-{(2E)-2-[1-(bifenil-4-il)etilidene]hidrazinil}-6-(2-metilbutan-2-il)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina implica la interacción con dianas moleculares específicas. Estos pueden incluir:
Receptores: Unión a receptores específicos en la superficie celular.
Enzimas: Inhibición o activación de enzimas involucradas en las vías metabólicas.
Vías: Modulación de las vías de señalización que regulan las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
Benzotieno pirimidinas: Otros compuestos de esta clase con estructuras similares.
Derivados hidrazinil: Compuestos con grupos hidrazinil que exhiben actividades biológicas similares.
Singularidad
La combinación única de grupos funcionales y características estructurales en 4-{(2E)-2-[1-(bifenil-4-il)etilidene]hidrazinil}-6-(2-metilbutan-2-il)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina puede conferir propiedades específicas que lo distinguen de otros compuestos similares. Estas propiedades podrían incluir una mayor actividad biológica, selectividad o estabilidad.
Propiedades
Fórmula molecular |
C29H32N4S |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
6-(2-methylbutan-2-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C29H32N4S/c1-5-29(3,4)23-15-16-25-24(17-23)26-27(30-18-31-28(26)34-25)33-32-19(2)20-11-13-22(14-12-20)21-9-7-6-8-10-21/h6-14,18,23H,5,15-17H2,1-4H3,(H,30,31,33)/b32-19+ |
Clave InChI |
QHRLOIUYIJSRIE-BIZUNTBRSA-N |
SMILES isomérico |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)

